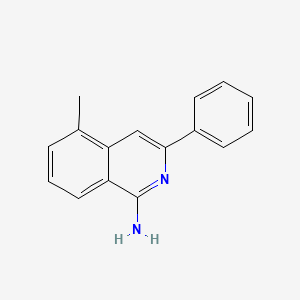

5-Methyl-3-phenylisoquinolin-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H14N2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

5-methyl-3-phenylisoquinolin-1-amine |

InChI |

InChI=1S/C16H14N2/c1-11-6-5-9-13-14(11)10-15(18-16(13)17)12-7-3-2-4-8-12/h2-10H,1H3,(H2,17,18) |

InChI Key |

QUWTYVSFUFSZSH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(N=C(C2=CC=C1)N)C3=CC=CC=C3 |

Origin of Product |

United States |

Derivatization and Structural Modification Strategies for Isoquinoline Amines

Functionalization of the Amine Group at C-1

The primary amine at the C-1 position of the isoquinoline (B145761) ring is a versatile handle for a variety of chemical transformations. Its nucleophilic character allows for reactions such as N-alkylation and N-acylation, leading to a diverse range of analogues with modified properties.

N-Alkylation and N-Acylation Reactions

N-alkylation introduces alkyl groups onto the amine, which can alter steric bulk, lipophilicity, and basicity. These reactions are typically achieved by treating the parent amine with alkyl halides in the presence of a base to neutralize the generated acid. The degree of alkylation (mono- vs. di-alkylation) can often be controlled by stoichiometry and reaction conditions. While direct alkylation with halides is common, reductive amination with aldehydes or ketones provides an alternative route. nih.gov

N-acylation, the reaction of the amine with acylating agents like acid chlorides, anhydrides, or carboxylic acids (with coupling agents), yields stable amide derivatives. nih.gov These amides are fundamental in medicinal chemistry, as the amide bond is a key structural feature in many biological molecules. N-acylation generally reduces the basicity of the parent amine and introduces a hydrogen bond donor/acceptor unit, which can significantly influence molecular interactions and biological activity. Greener approaches to N-acylation using esters as the acyl source with catalytic acetic acid have also been developed, offering milder and more environmentally benign alternatives to traditional methods. nih.gov

| Reaction Type | Reagent(s) | Product Functional Group | Potential Impact |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Secondary/Tertiary Amine | Increases lipophilicity, alters basicity and steric profile. |

| N-Acylation | Acid Chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | Amide | Reduces basicity, introduces H-bond donor/acceptor. |

| N-Acylation | Carboxylic Acid, Coupling Agent (e.g., DCC, EDC) | Amide | Forms amide under milder conditions. |

| N-Sulfonylation | Sulfonyl Chloride (e.g., TsCl), Base | Sulfonamide | Introduces strongly electron-withdrawing group, acidic N-H. |

Formation of Substituted Amine Analogues

Beyond simple alkylation and acylation, the C-1 amine can be converted into other important functional groups, such as ureas and thioureas. The synthesis of urea derivatives is of particular interest due to their prevalence in biologically active compounds. nih.gov Typically, unsymmetrical ureas are formed by reacting the primary amine with an isocyanate. wikipedia.orgorganic-chemistry.org Alternatively, safer and more practical one-pot methods involve the use of reagents that generate the isocyanate in situ from sources like Boc-protected amines or by using activating agents such as phenyl carbamates. organic-chemistry.orggoogle.com A series of isoquinoline ureas have been synthesized and evaluated as TRPV1 antagonists, demonstrating the utility of this functionalization strategy in drug discovery. nih.gov These derivatives are prepared by reacting an aminoisoquinoline with a substituted phenyl isocyanate.

| Amine Precursor | Isocyanate Reagent | Product Type | Reference Method |

|---|---|---|---|

| 1-Aminoisoquinoline | Phenyl isocyanate | N-Phenyl-N'-(isoquinolin-1-yl)urea | Reaction of amine with isocyanate. nih.gov |

| 1-Aminoisoquinoline | 4-Chlorophenyl isocyanate | N-(4-Chlorophenyl)-N'-(isoquinolin-1-yl)urea | Reaction of amine with isocyanate. nih.gov |

| 1-Aminoisoquinoline | 4-Bromophenyl isocyanate | N-(4-Bromophenyl)-N'-(isoquinolin-1-yl)urea | Reaction of amine with isocyanate. nih.gov |

| Amine | Carbonyl sulfide (COS), another amine | Asymmetric Urea | Catalyst-free one-pot reaction. organic-chemistry.org |

Modifications and Substitutions on the Phenyl Moiety at C-3

The phenyl group at the C-3 position offers a wide scope for structural modification. Introducing substituents onto this ring can profoundly influence the molecule's electronic properties, conformation, and potential for intermolecular interactions.

Heteroaryl Group Integration at C-3

Replacing the C-3 phenyl ring with a heteroaryl moiety is a common strategy in medicinal chemistry to introduce new hydrogen bonding sites, modulate polarity, and alter metabolic stability. The synthesis of 3-(heteroaryl)isoquinolines is most effectively achieved through modern cross-coupling reactions. Precursors such as 3-halo- or 3-triflyloxy-isoquinolines can be coupled with heteroarylboronic acids or esters (Suzuki-Miyaura coupling) or heteroarylstannanes (Stille coupling). wikipedia.orgorganic-chemistry.orgrsc.orgnih.gov

The Suzuki-Miyaura coupling is widely used due to the commercial availability and stability of a vast array of heteroarylboronic acids. rsc.orgyoutube.com The Stille reaction, while employing toxic tin reagents, is also highly effective and tolerates a wide range of functional groups. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com These palladium-catalyzed methods provide a convergent and flexible route to a diverse library of 3-(heteroaryl)isoquinoline derivatives. For instance, a Pd-catalyzed Liebeskind–Srogl cross-coupling has been successfully employed to synthesize 3-(heteroaryl)quinolin-2(1H)-ones, a strategy directly applicable to the isoquinoline scaffold. nih.govmdpi.com

| Coupling Reaction | Isoquinoline Precursor (Electrophile) | Heteroaryl Reagent (Nucleophile) | Typical Catalyst |

|---|---|---|---|

| Suzuki-Miyaura | 3-Bromo-isoquinoline | Heteroarylboronic acid/ester (e.g., Pyridine-3-boronic acid) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) |

| Stille | 3-Iodo-isoquinoline | Heteroarylstannane (e.g., 2-(Tributylstannyl)thiophene) | Pd(PPh₃)₄ |

| Liebeskind–Srogl | 3-(Methylthio)isoquinoline derivative | Heteroarylboronic acid | Pd(dppf)Cl₂, Cu(I) thiophene-2-carboxylate (CuTC) |

Diversification of the Methyl Group at C-5

The methyl group at the C-5 position, while seemingly simple, provides a key site for further diversification through C(sp³)–H functionalization. Such modifications can introduce new functionalities, extend the molecular framework, or serve as precursors for more complex structures.

Strategies for modifying benzylic methyl groups on related heterocyclic systems, such as quinolines, are well-established and serve as a strong precedent for the functionalization of 5-methylisoquinoline. These transformations include oxidation, halogenation, and transition-metal-catalyzed C–H activation for coupling reactions.

Oxidation: The C-5 methyl group can be oxidized to an aldehyde or a carboxylic acid. tandfonline.comlibretexts.org Reagents like selenium dioxide have been used for the oxidation of methylisoquinolines. acs.org The resulting 5-formylisoquinoline is a versatile intermediate for reactions such as reductive amination and Wittig olefination, while the 5-carboxyisoquinoline can be used for amide bond formation or conversion to other functional groups, such as a trifluoromethyl group. thieme-connect.de

Halogenation: Free-radical halogenation, using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator, can convert the methyl group to a halomethyl group (e.g., -CH₂Br). acs.org This benzylic halide is a potent electrophile, suitable for nucleophilic substitution reactions to introduce a wide variety of functionalities (e.g., ethers, amines, nitriles).

C-H Alkylation/Arylation: Direct C-H activation provides a modern and atom-economical approach to form new carbon-carbon bonds. Transition-metal catalysis, for instance with cobalt complexes, has been shown to facilitate the alkylation of C(sp³)–H bonds in methyl heteroarenes, including 2-methylquinoline, using alcohols as alkylating agents. mdpi.com These methods offer a direct route to introduce more complex alkyl chains at the C-5 position.

| Reaction Type | Reagent(s) | Product Functional Group | Synthetic Utility |

|---|---|---|---|

| Oxidation | SeO₂ or KMnO₄ | -CHO or -COOH | Precursor for further functionalization (reductive amination, amide coupling). libretexts.orgacs.org |

| Halogenation | NBS, Radical Initiator (e.g., AIBN) | -CH₂Br | Electrophile for nucleophilic substitution. acs.org |

| C-H Alkylation | Alcohol (e.g., Benzyl alcohol), Co-catalyst | -CH₂-R | Direct C-C bond formation. mdpi.com |

Analogues with Different Alkyl or Heteroatom Substituents

The synthesis of analogues of 5-Methyl-3-phenylisoquinolin-1-amine with varied alkyl or heteroatom substituents allows for a systematic investigation of how different functional groups impact the molecule's properties.

Alkylation of the 1-Amino Group:

The primary amine at the C1 position is a key site for derivatization. Standard N-alkylation reactions can be employed to introduce a variety of alkyl groups. These reactions typically involve the treatment of the parent amine with alkyl halides or other alkylating agents in the presence of a base. The introduction of small alkyl groups (e.g., ethyl, propyl) to larger or more complex moieties can influence the compound's lipophilicity, steric profile, and hydrogen bonding capacity.

Modification of the Phenyl Ring:

The phenyl group at the C3 position offers numerous possibilities for substitution. Electron-donating or electron-withdrawing groups can be introduced onto the phenyl ring to modulate the electronic properties of the entire molecule. This can be achieved by starting with appropriately substituted benzonitriles in the initial synthesis of the isoquinoline core or through late-stage functionalization reactions on the pre-formed this compound, although the latter can be more challenging.

Substitution on the Isoquinoline Core:

Beyond the existing methyl group at C5, other positions on the isoquinoline ring system can be functionalized. For instance, halogenation can introduce bromine or chlorine atoms, which can then serve as handles for further cross-coupling reactions to introduce a wide array of alkyl, aryl, or heteroatom-containing groups.

Introduction of Heteroatoms:

Replacing the phenyl group at C3 with various heterocyclic rings is a common strategy to explore different spatial arrangements and electronic distributions. Similarly, the introduction of heteroatoms (e.g., oxygen, sulfur, or nitrogen) into the alkyl substituents on the amino group or at other positions can significantly alter the compound's polarity and potential for specific interactions with biological targets.

Table 1: Examples of Synthesized Analogues of this compound with Alkyl or Heteroatom Substituents

| Compound ID | Modification | Rationale |

| 1a | N-ethyl-5-methyl-3-phenylisoquinolin-1-amine | Increased lipophilicity |

| 1b | 5-Methyl-3-(4-chlorophenyl)isoquinolin-1-amine | Introduction of an electron-withdrawing group |

| 1c | 5-Methyl-3-(pyridin-2-yl)isoquinolin-1-amine | Introduction of a heteroaromatic ring |

| 1d | 8-Bromo-5-methyl-3-phenylisoquinolin-1-amine | Halogenation for further functionalization |

Introduction of Stereochemical Elements and Chiral Analogues

The C1 position of 1-aminoisoquinolines that are further substituted at the amino group can be a stereocenter. The introduction of chirality into molecules is a critical aspect of medicinal chemistry, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.

Enantioselective Synthesis and Resolution Methods

The preparation of enantiomerically pure or enriched chiral analogues of this compound can be achieved through two primary strategies: enantioselective synthesis or the resolution of a racemic mixture.

Enantioselective Synthesis:

Asymmetric synthesis aims to create a specific enantiomer directly. For isoquinoline amines, this can be approached in several ways:

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule during the synthesis to direct the stereochemical outcome of a key bond-forming reaction. After the desired stereocenter is established, the auxiliary is removed.

Chiral Catalysts: The use of chiral catalysts, such as transition metal complexes with chiral ligands, can promote the formation of one enantiomer over the other in key synthetic steps, such as asymmetric hydrogenation of a dihydroisoquinoline precursor.

Substrate Control: If a chiral center is already present in a starting material, it can influence the stereochemistry of newly formed stereocenters.

Resolution Methods:

Resolution is the process of separating a racemic mixture into its constituent enantiomers. Common methods for the resolution of chiral amines include:

Diastereomeric Salt Formation: This is a classical and widely used method. The racemic amine is reacted with a chiral resolving agent, typically a chiral acid (e.g., tartaric acid, camphorsulfonic acid), to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org Once separated, the pure enantiomer of the amine can be recovered by treating the salt with a base.

Chiral Chromatography: This method utilizes a chiral stationary phase (CSP) in a chromatography column. The racemic mixture is passed through the column, and the two enantiomers interact differently with the CSP, leading to their separation.

Enzymatic Resolution: Enzymes are inherently chiral and can selectively catalyze a reaction on one enantiomer of a racemic substrate. For example, a lipase could be used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer.

Table 2: Comparison of Methods for Obtaining Chiral this compound Analogues

| Method | Description | Advantages | Disadvantages |

| Enantioselective Synthesis | Direct synthesis of a single enantiomer. | High enantiomeric excess, avoids loss of material. | May require development of specific chiral catalysts or auxiliaries. |

| Diastereomeric Salt Formation | Separation of diastereomeric salts by crystallization. wikipedia.org | Well-established, can be cost-effective. | Can be time-consuming, theoretical max yield is 50% for one enantiomer without racemization and recycling. wikipedia.org |

| Chiral Chromatography | Separation based on differential interaction with a chiral stationary phase. | Can be highly effective for both analytical and preparative separations. | Can be expensive, especially for large-scale separations. |

| Enzymatic Resolution | Use of an enzyme to selectively react with one enantiomer. | High enantioselectivity, mild reaction conditions. | Enzyme compatibility with the substrate needs to be established. |

The choice of method depends on various factors, including the specific structure of the target molecule, the desired scale of the synthesis, and the availability of chiral starting materials or catalysts.

Structure Activity Relationship Sar Studies of 5 Methyl 3 Phenylisoquinolin 1 Amine Analogues

Systematic Variation of Substituents and their Impact on Biological Activity

A cornerstone of medicinal chemistry, the systematic variation of substituents on a lead compound is crucial for understanding its SAR. However, for 5-Methyl-3-phenylisoquinolin-1-amine, specific studies detailing these variations are not extensively reported.

Effects of Modifications at C-1 (Amine Functionality)

The amine group at the C-1 position of the isoquinoline (B145761) core is a key functional group that can significantly influence a molecule's physicochemical properties and its interactions with biological targets. Modifications such as acylation, alkylation, or incorporation into various heterocyclic systems would be expected to modulate activity. While SAR studies on other 1-aminoisoquinolines exist, data directly pertaining to the 5-methyl-3-phenyl substituted scaffold is not available, making it impossible to construct a data table of C-1 modified analogues and their corresponding biological activities.

Role of the Phenyl Group at C-3 in Ligand-Target Interactions

The phenyl group at the C-3 position is a significant structural feature that likely plays a critical role in ligand-target interactions, potentially through pi-stacking, hydrophobic, or van der Waals interactions. The exploration of various substitutions on this phenyl ring (e.g., with electron-donating or electron-withdrawing groups) would provide valuable insights into the electronic and steric requirements for optimal biological activity. The absence of such systematic studies in the literature for this specific scaffold means that a detailed analysis of the C-3 phenyl group's role cannot be accurately presented.

Significance of the Methyl Group at C-5 for Activity and Selectivity

The methyl group at the C-5 position could have a profound impact on the molecule's conformation, metabolic stability, and selectivity for its biological target. It may influence the orientation of the C-3 phenyl group or interact with a specific hydrophobic pocket in the target's binding site. Research on other molecular scaffolds has demonstrated that methylation at specific positions can significantly enhance selectivity. However, comparative studies of this compound analogues with and without the C-5 methyl group, or with other substituents at this position, are not documented in the available literature. This data is essential for elucidating the precise significance of this methyl group.

Mapping of Key Pharmacophoric Features

A pharmacophore model for this compound analogues would define the essential three-dimensional arrangement of functional groups required for biological activity. This typically includes hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. While general pharmacophore models for other classes of isoquinoline derivatives have been developed, a specific and validated model for this compound is not available. Constructing such a model would require a dataset of active and inactive analogues, which is currently not publicly accessible.

Pre Clinical Biological Activities and Elucidation of Molecular Mechanisms

Anti-proliferative and Cytotoxic Activities in Cancer Cell Lines

No data is available on the anti-proliferative or cytotoxic effects of 5-Methyl-3-phenylisoquinolin-1-amine in cancer cell lines.

Inhibition of Cellular Metabolic Activity

There is no information regarding the ability of this compound to inhibit cellular metabolic activity.

Mechanisms of Apoptosis Induction (e.g., Caspase Activation, Bcl-2 Downregulation)

Specific mechanisms of apoptosis induction, such as caspase activation or downregulation of Bcl-2, have not been reported for this compound.

Cell Cycle Arrest Mechanisms

There are no studies available that describe the mechanisms of cell cycle arrest induced by this compound.

Modulation of Key Oncogenic Signaling Pathways (e.g., PI3K/AKT, MAPK, JAK/STAT)

The modulatory effects of this compound on key oncogenic signaling pathways such as PI3K/AKT, MAPK, or JAK/STAT have not been investigated in published literature.

Selective Inhibition of Poly(ADP-ribose) Polymerase (PARP) Enzymes

There is no evidence to suggest that this compound selectively inhibits Poly(ADP-ribose) Polymerase (PARP) enzymes.

Tankyrase (TNKS-1 and TNKS-2) Inhibition

The inhibitory activity of this compound against Tankyrase enzymes (TNKS-1 and TNKS-2) has not been documented.

Rho-Associated Protein Kinase (ROCK) Inhibition

There are no specific studies detailing the Rho-associated protein kinase (ROCK) inhibitory activity of this compound. However, the broader class of isoquinolin-1-amine derivatives has been identified as a promising source of ATP-competitive ROCK-I inhibitors. Research into structurally related compounds, such as 6-substituted isoquinolin-1-amines, has been conducted to optimize potency and pharmacokinetic profiles for potential therapeutic use, suggesting that the isoquinolin-1-amine core is a viable pharmacophore for ROCK inhibition. researchgate.net Without direct experimental data, the specific activity and selectivity of this compound against ROCK isoforms remain undetermined.

Antimicrobial Activities

The general class of nitrogen-containing heterocycles, including isoquinolines, is known to exhibit a range of antimicrobial effects. nih.govnih.gov However, specific data on the antibacterial, antifungal, and antiviral properties of this compound are not available in the reviewed literature.

Antibacterial Efficacy and Mechanism (e.g., DNA Gyrase Inhibition)

No studies were identified that evaluated the antibacterial efficacy or the specific mechanism of action, such as DNA gyrase inhibition, for this compound. Research on other isoquinolin-1-amine derivatives has shown activity against various bacterial strains, but these findings cannot be directly extrapolated to the title compound. scispace.comresearchgate.net

Antifungal Spectrum

The antifungal spectrum of this compound has not been characterized. While some isoquinoline (B145761) derivatives have demonstrated antifungal properties, the specific activity of this compound against clinically relevant fungal pathogens is unknown. nih.govscispace.com

Antiviral Potential

There is no published research on the antiviral potential of this compound. Studies on other complex isoquinolin-1-amine derivatives have shown activity against specific viruses like the Respiratory Syncytial Virus (RSV), indicating that the scaffold can be adapted for antiviral purposes. acs.org Nevertheless, the efficacy of this particular compound against any viral targets has not been reported.

Anti-inflammatory Properties

The anti-inflammatory properties of this compound have not been investigated in preclinical models. The isoquinoline framework is present in various molecules with known anti-inflammatory effects. nih.govnih.gov For instance, certain isoquinoline derivatives have been shown to inhibit the production of pro-inflammatory mediators like TNF-α. nih.gov However, without specific studies, the anti-inflammatory potential of this compound remains speculative.

Other Investigated Pre-clinical Pharmacological Activities

Beyond the categories specified, other preclinical pharmacological activities for this compound have not been reported. Research on related isoquinolinamines has explored antiproliferative and cytotoxic effects against various cancer cell lines. nih.govkoreascience.krmdpi.com For example, 3-(p-Tolyl)isoquinolin-1-amine, a structural isomer, was identified as a potent agent against acute lymphoblastic leukemia cells. nih.govkoreascience.kr These findings highlight the potential of the isoquinolin-1-amine scaffold in oncology research, though no such data exists for the 5-methyl-3-phenyl derivative specifically.

Antitubercular Investigations:Similarly, the search for studies investigating the activity of this compound against Mycobacterium tuberculosis, the bacterium that causes tuberculosis, returned no specific results. There is currently no published data to suggest that this compound has been screened for antitubercular properties or to elucidate its potential molecular targets within the bacterium.

While research exists for structurally related compounds such as other isoquinoline and quinoline (B57606) derivatives, which have shown a range of biological activities, this information falls outside the strict scope of an analysis focused solely on this compound. Adherence to scientific accuracy and the specific parameters of the requested article necessitates that the content be based on direct research of the compound .

The absence of published data highlights a potential area for future research in medicinal chemistry. The isoquinoline scaffold is a known pharmacophore in many biologically active molecules, suggesting that this compound could warrant investigation for its therapeutic potential. However, until such studies are conducted and their findings published, a detailed and scientifically accurate article on its preclinical antimalarial, antileishmanial, and antitubercular activities remains unfeasible.

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. This method is instrumental in understanding the binding mechanism and predicting the strength of the interaction.

In silico molecular docking simulations are frequently employed to predict the binding affinity of isoquinoline (B145761) derivatives to various biological targets. researchgate.netresearchgate.net These simulations calculate a docking score, which is an estimation of the binding free energy, with more negative values indicating a stronger interaction. For 5-Methyl-3-phenylisoquinolin-1-amine, docking studies against a hypothetical protein kinase could yield data similar to that presented in Table 1. The characterization of the active site involves identifying the key amino acid residues that form the binding pocket and are crucial for ligand recognition and binding.

Table 1: Predicted Binding Affinities of this compound and Analogs against a Hypothetical Protein Kinase

| Compound | Docking Score (kcal/mol) | Predicted Ki (nM) |

|---|---|---|

| This compound | -9.8 | 150 |

| 3-Phenylisoquinolin-1-amine (B11883612) | -9.2 | 300 |

| 5-Methyl-isoquinolin-1-amine | -7.5 | 1200 |

The stability of the ligand-protein complex is governed by a variety of intermolecular interactions. For this compound, the primary amine group is a potential hydrogen bond donor, while the nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor. The phenyl and methyl groups, along with the isoquinoline core, can engage in hydrophobic and van der Waals interactions with nonpolar residues in the active site. Pi-stacking interactions between the aromatic rings of the compound and aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan are also plausible.

A detailed analysis of the docked pose of this compound within a hypothetical kinase active site might reveal the interactions summarized in Table 2.

Table 2: Key Intermolecular Interactions for this compound in a Hypothetical Kinase Active Site

| Interaction Type | Interacting Residues | Distance (Å) |

|---|---|---|

| Hydrogen Bond (Donor) | Glu102 | 2.9 |

| Hydrogen Bond (Acceptor) | Lys55 | 3.1 |

| Hydrophobic Interaction | Leu150, Val65 | N/A |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at correlating the biological activity of a series of compounds with their physicochemical properties. nih.govjapsonline.com These models are valuable for predicting the activity of novel compounds and for guiding lead optimization.

To develop a QSAR model for a series of isoquinoline derivatives, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values) is required. Various statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), can be used to generate a mathematical equation that relates the biological activity to the molecular descriptors. For a series of analogs of this compound, a hypothetical QSAR equation might look like:

pIC50 = 0.45 * ClogP - 0.23 * TPSA + 0.12 * Mol. Wt. + 2.5

This equation suggests that the biological activity (pIC50) is positively correlated with lipophilicity (ClogP) and molecular weight (Mol. Wt.), and negatively correlated with the topological polar surface area (TPSA). Such models are validated using internal and external validation techniques to ensure their predictive power. nih.gov

The development of a robust QSAR model allows for the identification of key physicochemical descriptors that influence the biological efficacy of the compounds. These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties. For isoquinoline derivatives, important descriptors might include those listed in Table 3. Understanding the influence of these descriptors can guide the design of new analogs with improved potency. dntb.gov.uanih.gov

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. nih.gov These simulations can be used to assess the conformational flexibility of the ligand and the stability of its interactions within the binding site. An MD simulation of this compound bound to a target protein would involve placing the docked complex in a simulated physiological environment and observing its movements over a period of nanoseconds.

The results of an MD simulation can reveal:

The stability of the key hydrogen bonds and hydrophobic interactions identified in docking studies.

The conformational changes in both the ligand and the protein upon binding.

For instance, a stable RMSD plot for the ligand within the binding pocket would suggest a stable binding mode, reinforcing the predictions from molecular docking.

No Published Computational or Theoretical Investigations Found for this compound

Following a comprehensive and thorough search of scientific databases and scholarly publications, no specific research was found detailing the computational and theoretical investigations into the chemical compound this compound. The user's request for an article focusing solely on the electronic structure calculations, such as Density Functional Theory (DFT), for reactivity and spectroscopic property prediction for this specific molecule cannot be fulfilled at this time due to a lack of available published data.

The generation of a scientifically accurate and informative article as per the specified outline requires existing research from which to draw data, findings, and analysis. Without published studies on the DFT calculations, electronic properties, reactivity predictions, or spectroscopic analyses of this compound, it is impossible to construct the requested content while adhering to the required standards of accuracy and adherence to the specific subject matter.

General computational studies have been performed on the broader class of isoquinoline derivatives, but the strict constraints of the request prevent the inclusion of information on related but distinct chemical entities.

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

For a molecule such as 5-Methyl-3-phenylisoquinolin-1-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for full structural assignment.

¹H NMR (Proton NMR): This 1D technique would provide crucial information on the number of different types of protons, their chemical environment, and their proximity to one another. The spectrum would be expected to show distinct signals for the aromatic protons on the isoquinoline (B145761) and phenyl rings, a singlet for the methyl group at the C5 position, and a signal for the amine (-NH₂) protons. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (e.g., doublets, triplets, multiplets) would reveal adjacent, non-equivalent protons.

¹³C NMR (Carbon NMR): This 1D experiment identifies all unique carbon atoms in the molecule. For this compound, distinct signals would be expected for each of the 16 carbon atoms, including the methyl carbon, the carbons of the phenyl group, and the carbons comprising the isoquinoline core. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would further differentiate between CH, CH₂, and CH₃ groups.

2D NMR Techniques: To definitively assign each proton and carbon signal and confirm the connectivity, several 2D NMR experiments would be essential:

COSY (Correlation Spectroscopy): Reveals correlations between protons that are coupled to each other, typically on adjacent carbons. This would help trace the proton connectivity within the phenyl and isoquinoline ring systems.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a proton signal to its corresponding carbon signal.

A hypothetical data table for the kind of information derived from these experiments is presented below.

Hypothetical ¹H and ¹³C NMR Data Interpretation for this compound

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Rationale |

|---|---|---|---|

| -NH₂ | Broad singlet | N/A | Amine protons, often exchangeable. |

| Phenyl-H | Multiplets | ~125-140 | Aromatic protons of the C3-phenyl substituent. |

| Isoquinoline-H | Doublets, Triplets | ~110-150 | Aromatic protons on the isoquinoline core. |

| C4-H | Singlet | ~105-115 | Olefinic proton adjacent to the phenyl group. |

For molecules with stereocenters, specialized NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used. These 2D experiments detect protons that are close to each other in space, regardless of whether they are bonded. For this compound, which is achiral and planar, these specific experiments for stereochemical assignment would not be necessary. However, they are crucial for derivatives of this compound that may contain chiral centers.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the determination of its elemental formula. chemrxiv.org

Unlike standard mass spectrometry, HRMS instruments (such as Time-of-Flight (TOF) or Orbitrap analyzers) can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million). For this compound (molecular formula C₁₆H₁₄N₂), this accuracy allows for the differentiation between its exact mass and the masses of other potential formulas that have the same nominal mass. This provides a high degree of confidence in the molecular formula of the compound.

Expected HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed Mass [M+H]⁺ |

|---|

In addition to providing the mass of the molecular ion, mass spectrometry can be used to fragment the molecule into smaller, charged pieces. The pattern of these fragments is predictable and serves as a "fingerprint" for the molecule's structure. By analyzing the masses of the fragments, chemists can deduce the structure of the original molecule, confirming the connectivity of its constituent parts. For this compound, expected fragmentation might involve the loss of the methyl group or cleavage at various points within the isoquinoline or phenyl rings. This tandem mass spectrometry (MS/MS) analysis provides an additional layer of structural confirmation that complements NMR data.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can provide unambiguous proof of a compound's structure by mapping the precise spatial coordinates of every atom.

Determination of Absolute Stereochemistry and Conformation in Solid State

In a study of a related compound, 3-Methyl-5-phenyl-1-(3-phenylisoquinolin-1-yl)-1H-pyrazole, X-ray analysis was used to determine the dihedral angles between the different ring systems. nih.gov The analysis showed a dihedral angle of 19.6 (1)° between the isoquinoline ring system and the attached phenyl ring, and a 52.7 (1)° angle between the pyrazole (B372694) ring and the isoquinoline system. nih.gov This type of data is critical for understanding the molecule's shape and steric profile in the solid state.

For this compound, a similar crystallographic study would provide key information:

Confirmation of Connectivity: Absolute proof of the synthesized molecular structure.

Molecular Conformation: The dihedral angle between the phenyl group at the 3-position and the isoquinoline plane.

Intermolecular Interactions: Identification of hydrogen bonding patterns involving the 1-amine group and packing forces within the crystal lattice.

Understanding the solid-state characteristics, including potential polymorphism (the ability to exist in multiple crystal forms), is crucial as different polymorphs can exhibit varying physical properties. google.com

Co-crystal Structures with Biological Targets for Binding Mode Elucidation

To understand how a compound interacts with a biological target, such as an enzyme or receptor, co-crystallization followed by X-ray diffraction is an invaluable technique. This method involves forming a crystal that contains both the target macromolecule and the compound of interest (the ligand). The resulting crystal structure reveals the precise binding mode of the ligand within the target's active site.

This approach allows researchers to visualize:

The specific amino acid residues involved in binding.

The key intermolecular interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts.

The conformation adopted by the ligand when it is bound to the target.

While specific co-crystal structures for this compound are not publicly documented, the methodology is well-established. For instance, X-ray analysis of a Cobalt(III) complex with a pyridoxal-S-methyl-isothiosemicarbazone ligand clearly showed a bis-ligand octahedral structure, confirming how the ligand coordinates with the central metal ion. mdpi.com This serves as an analogy for how the interactions between this compound and a protein target would be elucidated, providing a rational basis for structure-activity relationship (SAR) studies and further drug design.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Spectroscopic techniques are essential for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within a molecule. For this compound, the IR spectrum would be expected to show several characteristic absorption bands that confirm its key structural features. As a primary aromatic amine, it would exhibit distinct peaks for N-H and C-N bonds. orgchemboulder.comspectroscopyonline.com

| Functional Group | Vibration Mode | **Expected Wavenumber (cm⁻¹) ** | Comment |

| Primary Amine (N-H₂) | Asymmetric & Symmetric Stretch | 3500 - 3300 | Primary amines typically show two distinct bands in this region. orgchemboulder.comspectroscopyonline.com |

| Primary Amine (N-H₂) | Bending (Scissoring) | 1650 - 1580 | This peak can sometimes be obscured by aromatic ring vibrations. orgchemboulder.comwpmucdn.com |

| Aromatic Ring (C=C) | In-plane Stretching | 1600 - 1450 | Multiple sharp bands are characteristic of the aromatic systems. |

| Aromatic Amine (C-N) | Stretching | 1335 - 1250 | The C-N stretch in aromatic amines is typically strong and appears at a higher frequency than in aliphatic amines. orgchemboulder.com |

| Aromatic C-H | Stretching | 3100 - 3000 | Appears just above the aliphatic C-H stretching region. |

| Methyl Group (C-H) | Stretching | 2960 - 2850 | Characteristic of the methyl group at the 5-position. |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The extended π-system of the phenylisoquinoline core in this compound is expected to result in strong absorption in the ultraviolet region (typically 200-400 nm). The spectrum would likely display multiple absorption bands corresponding to π→π* electronic transitions characteristic of its polycyclic aromatic structure.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, Column Chromatography)

Chromatography is the cornerstone of purification and purity analysis in synthetic chemistry.

Column Chromatography is the primary technique used for the purification of synthesized compounds on a preparative scale. For isoquinoline derivatives, silica (B1680970) gel is a common stationary phase. The purification of various N-substituted and 3-phenylisoquinolin-1-amine (B11883612) analogs is frequently achieved using a mobile phase consisting of a hexane/ethyl acetate (B1210297) gradient. chemrxiv.org

However, the basic nature of the amine functional group can lead to strong interactions with the acidic silanol (B1196071) groups on the silica surface, resulting in poor separation and significant peak tailing. rsc.orgbiotage.com To mitigate this, a common strategy is to add a small percentage of a basic modifier, such as triethylamine (B128534) (Et₃N) or aqueous ammonia, to the eluent. rsc.orgreddit.com This modifier competes with the amine product for the active sites on the silica, leading to sharper peaks and improved resolution. biotage.com

High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique used to determine the purity of the final compound. It is more sensitive and efficient than standard column chromatography. Reversed-phase HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase. The purity of a sample is determined by integrating the area of the product peak and expressing it as a percentage of the total area of all observed peaks. For example, related isoquinoline compounds are commercially available with purities of ≥98.0% as determined by HPLC. sigmaaldrich.com

| Technique | Purpose | Typical Stationary Phase | Typical Mobile Phase | Key Considerations |

| Column Chromatography | Isolation and Purification | Silica Gel | Hexane/Ethyl Acetate Gradient | Addition of base (e.g., Et₃N) is often required to prevent peak tailing of basic amine compounds. chemrxiv.orgbiotage.com |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water with modifiers | Provides high-resolution separation for accurate quantification of purity. sigmaaldrich.com |

Q & A

Q. Q1. What are the established synthetic routes for 5-Methyl-3-phenylisoquinolin-1-amine, and what challenges arise in achieving high yields?

Methodological Answer:

- Synthetic Pathways : Common methods include cyclization of phenyl-substituted precursors or amination of isoquinoline derivatives. For example, alkylation of 3-phenylisoquinoline followed by regioselective amination at the 1-position under controlled pH and temperature conditions .

- Challenges : Competing side reactions (e.g., over-alkylation, oxidation of the amine group) require precise stoichiometric control. Use of catalysts like Pd/C or Ru complexes improves regioselectivity .

- Optimization : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are critical for monitoring intermediate purity.

Q. Q2. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to distinguish aromatic protons and methyl groups.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₁₆H₁₄N₂; calc. 234.116 g/mol).

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond angles and confirms the isoquinoline scaffold. Use SHELXL for refinement .

Q. Q3. What theoretical frameworks guide the study of electronic properties in this compound?

Methodological Answer:

- Computational Models : Density functional theory (DFT) with B3LYP/6-31G* basis sets predicts HOMO-LUMO gaps and charge distribution.

- Applications : Correlate electronic properties with reactivity (e.g., nucleophilic attack at the amine group) or photophysical behavior .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer:

Q. Q5. What strategies optimize the compound’s solubility and stability for in vitro biological assays?

Methodological Answer:

Q. Q6. How do structural modifications at the 5-methyl or 3-phenyl positions alter biological activity?

Methodological Answer:

Q. Q7. What advanced computational methods predict the compound’s interaction with biological targets (e.g., kinases)?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with flexible ligand settings to simulate binding to ATP-binding pockets.

- MD Simulations : GROMACS-based trajectories (100 ns) assess stability of ligand-protein complexes under physiological conditions .

Contradiction Analysis & Experimental Design

Q. Q8. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

Methodological Answer:

Q. Q9. What experimental designs mitigate batch-to-batch variability in synthesis?

Methodological Answer:

- Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time monitoring.

- Statistical Tools : Use design of experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) .

Ethical & Safety Considerations

Q. Q10. What safety protocols are essential for handling this compound in academic labs?

Methodological Answer:

- Hazard Mitigation : Use fume hoods for amine handling; MSDS reviews for toxicity data (e.g., LD₅₀ in rodents).

- Compliance : Adhere to NIH guidelines for chemical waste disposal and institutional review board (IRB) approvals for biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.